molecular formula C18H17N3O2S B2622702 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine CAS No. 626222-30-8

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Cat. No. B2622702
CAS RN: 626222-30-8
M. Wt: 339.41
InChI Key: BHENSRMEHOMUAZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound belongs to the family of pyridazine derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
Studies have shown that 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine. One of the most promising directions is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in humans, which will be important for its potential use in clinical trials.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinemethanethiol followed by the reaction with 2-cyano-6-methylpyridine. The final product is obtained after several purification steps.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-22-16-8-6-13(11-17(16)23-2)15-7-9-18(21-20-15)24-12-14-5-3-4-10-19-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHENSRMEHOMUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325913
Record name 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

CAS RN

626222-30-8
Record name 3-(3,4-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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